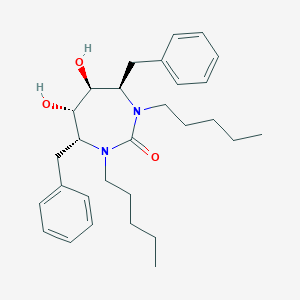
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not yet fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are responsible for causing inflammation and oxidative stress in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a chemical compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and identify its potential targets for drug development.
Méthodes De Synthèse
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The synthesis begins with the reaction of 2-amino-4,5-dihydro-1H-imidazole with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form a stable nitroxide radical. This radical is then reacted with 1,4-dibromo-2-butene to form a stable intermediate, which is then reacted with sodium methoxide to form the final product.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
153181-48-7 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C29H42N2O3 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C29H42N2O3/c1-3-5-13-19-30-25(21-23-15-9-7-10-16-23)27(32)28(33)26(22-24-17-11-8-12-18-24)31(29(30)34)20-14-6-4-2/h7-12,15-18,25-28,32-33H,3-6,13-14,19-22H2,1-2H3/t25-,26-,27+,28+/m1/s1 |
Clé InChI |
MQXUJTOWJYVUBG-VIJSPRBVSA-N |
SMILES isomérique |
CCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153181-48-7 |
Synonymes |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-o ne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
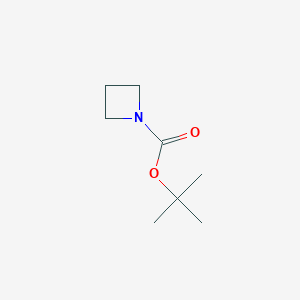
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
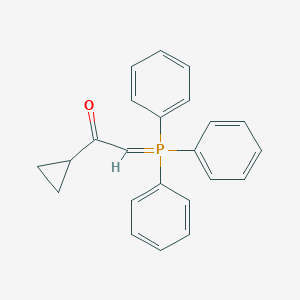
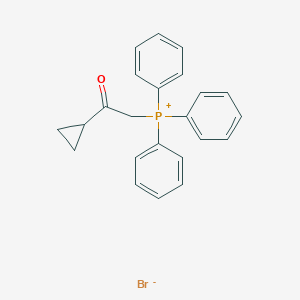
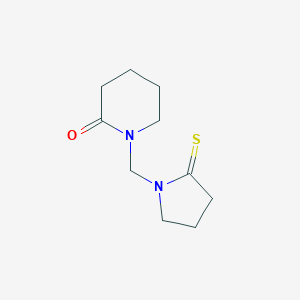
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
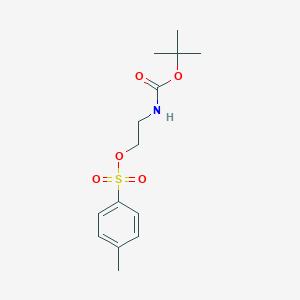
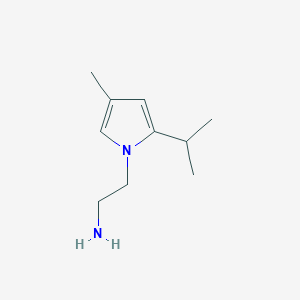
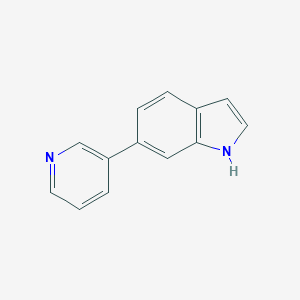
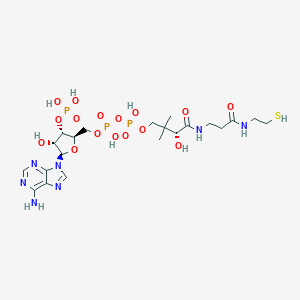
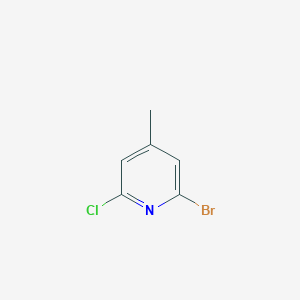
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)